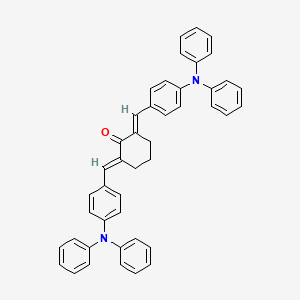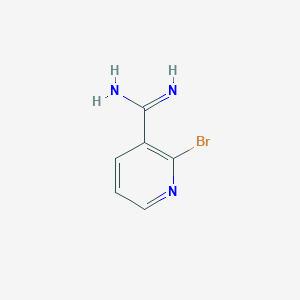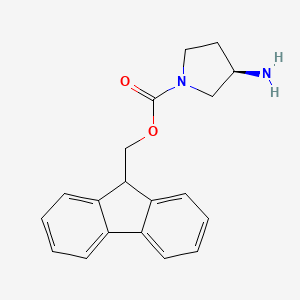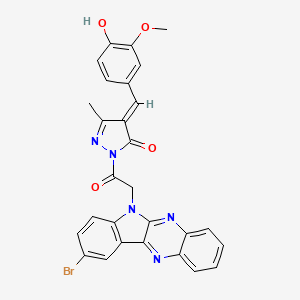
6-Ethyl-1,3-dihydroindol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-1,3-dihydroindol-2-one is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-1,3-dihydroindol-2-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . Another method includes the Knoevenagel condensation, where 1,3-dihydroindol-2-one reacts with aromatic aldehydes in the presence of a biocatalyst like lipase from porcine pancreas .
Industrial Production Methods
For industrial production, the preparation of this compound often involves the use of scalable and cost-effective methods. One such method includes the reaction of 7-ethyl indole with ethyl 2-(ethoxycarbosulfanyl) thioacetate, followed by reduction with a suitable reducing agent . This method is preferred for its high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethyl-1,3-dihydroindol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Reagents like N-bromosuccinimide (NBS) in aqueous t-butyl alcohol are used for bromination.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Pyridine and piperazine are often used as bases in substitution reactions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds.
Aplicaciones Científicas De Investigación
6-Ethyl-1,3-dihydroindol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Ethyl-1,3-dihydroindol-2-one involves its interaction with various molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and enzyme activity . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxindole: Another indole derivative with similar chemical properties and applications.
3,3-Dibromo-1,3-dihydroindol-2-one: A brominated derivative used as a precursor in organic synthesis.
Benzylidene-indolin-2-ones: Compounds synthesized through Knoevenagel condensation, known for their pharmacological activities.
Uniqueness
6-Ethyl-1,3-dihydroindol-2-one stands out due to its specific ethyl substitution, which can influence its reactivity and biological activity. This unique structure makes it a valuable compound for developing new therapeutic agents and studying various biochemical processes.
Propiedades
Fórmula molecular |
C10H11NO |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
6-ethyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H11NO/c1-2-7-3-4-8-6-10(12)11-9(8)5-7/h3-5H,2,6H2,1H3,(H,11,12) |
Clave InChI |
PXYBCLBUOUHNHA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(CC(=O)N2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


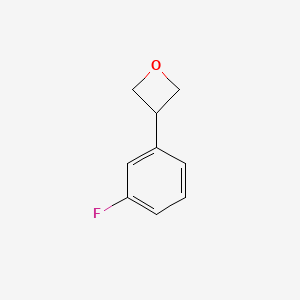
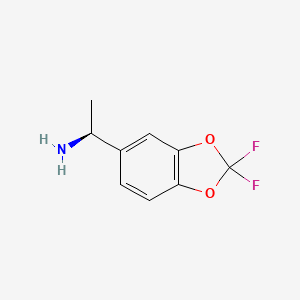
![8,20-Dibromo-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B13129550.png)
![16,18,22-Trioxa-13-aza-17-phosphatetracontanoicacid,17-hydroxy-12,23-dioxo-20-[[(9Z)-1-oxo-9-octadecenyl]oxy]-,17-oxide,monosodiumsalt,(20R,31Z)-](/img/structure/B13129553.png)

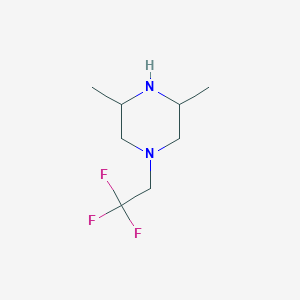
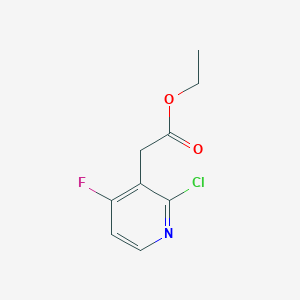
![(4,8-Dioctoxythieno[2,3-f][1]benzothiol-2-yl)-trimethylstannane](/img/structure/B13129584.png)

